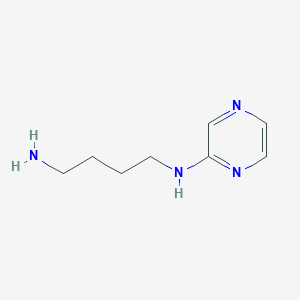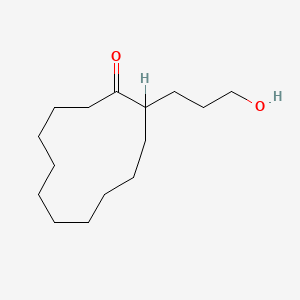
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol
描述
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a dimethylaminopropoxy group and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine.
Introduction of the Dimethylaminopropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-dimethylaminopropanol.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the pyrimidine derivative with a phenylmethanol derivative through a suitable coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}acetone: Similar structure but with an acetone moiety instead of methanol.
Uniqueness
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC 名称 |
[3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)7-4-8-21-15-10-17-16(18-11-15)14-6-3-5-13(9-14)12-20/h3,5-6,9-11,20H,4,7-8,12H2,1-2H3 |
InChI 键 |
BWPLYWQAMMEJQU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOC1=CN=C(N=C1)C2=CC=CC(=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)
![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)




![Methyl 5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidate](/img/structure/B8591432.png)







